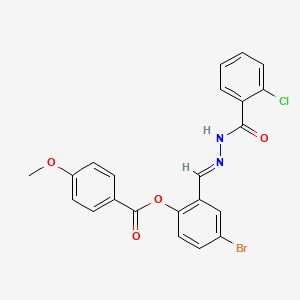
S-(4-Chlorophenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Chlorophenyl) dimethylcarbamothioate: is a chemical compound with the molecular formula C9H10ClNOS . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) dimethylcarbamothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorophenyl isothiocyanate+Dimethylamine→S-(4-Chlorophenyl) dimethylcarbamothioate
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced reactors and purification techniques.
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorophenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Medicine: Explored for its potential therapeutic effects, including its role as a cholinesterase inhibitor which could be relevant in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. One of the primary targets is cholinesterase enzymes, where the compound acts as an inhibitor. The inhibition occurs through the formation of a covalent bond with the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter.
Comparison with Similar Compounds
- S-(4-Chlorophenyl) N-methylthiocarbamate
- O-[3-(trifluoromethyl)phenyl] dimethylthiocarbamate
- S-(4-Chlorophenyl) N-tert-butylthiocarbamate
Comparison: S-(4-Chlorophenyl) dimethylcarbamothioate is unique due to its specific structure and the presence of both chlorophenyl and dimethylcarbamothioate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various applications. Compared to similar compounds, it may exhibit different reactivity and potency as an enzyme inhibitor, highlighting its uniqueness in scientific research and industrial applications.
Properties
CAS No. |
7304-69-0 |
|---|---|
Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
S-(4-chlorophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H10ClNOS/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
InChI Key |
LOPCMWSKBSAUCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)


![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)

![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

